methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate
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Overview
Description
Methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of triazinoindole derivatives.
Mechanism of Action
Target of Action
Methyl [(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate is a derivative of the [1,2,4]triazino[5,6-b]indole class of compounds . The primary targets of this compound are iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of this compound to ferrous ions can significantly inhibit cancer cell proliferation .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron homeostasis in cells, leading to a decrease in intracellular iron ion levels . This can significantly inhibit cancer cell proliferation . The compound also induces apoptosis in cancer cells, possibly via the mitochondria pathway .
Pharmacokinetics
The compound’s ability to selectively bind to ferrous ions suggests that it may have a high affinity for these ions , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound has been shown to have strong antiproliferative activity in vitro against various cancer cells . It arrests the cell cycle at the G1 phase and induces significant apoptosis in cancer cells in a dose and time-dependent manner . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that induction of apoptosis by this compound in cancer cells might be at least via the mitochondria pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of ferrous ions. For instance, the addition of ferrous ions has been shown to abolish the cytotoxicity of this compound . This suggests that the compound’s action may be influenced by the iron ion levels in the body or the cellular environment.
Preparation Methods
The synthesis of methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazinoindole core: This step involves the cyclization of appropriate precursors to form the triazinoindole structure.
Introduction of the propyl group: The propyl group is introduced through alkylation reactions.
Attachment of the sulfanyl group: The sulfanyl group is added via thiolation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis.
Biology: It can be used as a tool to study cellular processes involving iron chelation and oxidative stress.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives with different alkyl groups: These compounds may have varying biological activities depending on the nature of the alkyl group.
Indole derivatives with different functional groups: The presence of different functional groups can significantly alter the chemical and biological properties of these compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-8-19-11-7-5-4-6-10(11)13-14(19)16-15(18-17-13)22-9-12(20)21-2/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJXUJCKKAJGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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